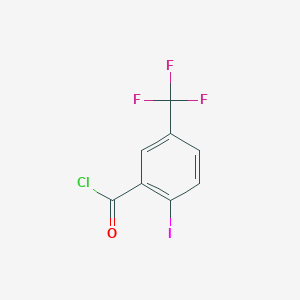

2-Iodo-5-(trifluoromethyl)benzoyl chloride

Description

BenchChem offers high-quality 2-Iodo-5-(trifluoromethyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-5-(trifluoromethyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3IO/c9-7(14)5-3-4(8(10,11)12)1-2-6(5)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVSLIGYAQBKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Iodo-5-(trifluoromethyl)benzoyl chloride CAS 1261876-20-3 properties

CAS: 1261876-20-3 Document Type: Technical Application Guide Version: 1.0

Executive Summary

2-Iodo-5-(trifluoromethyl)benzoyl chloride is a high-value electrophilic building block used primarily in the synthesis of pharmaceutical and agrochemical agents. Its structural uniqueness lies in its orthogonal reactivity : it possesses a highly reactive acyl chloride moiety for immediate derivatization (amide/ester formation) and a sterically defined ortho-iodide for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira, or Heck reactions).[1] The meta-trifluoromethyl group enhances lipophilicity and metabolic stability, making this scaffold a "privileged structure" in medicinal chemistry for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

Part 1: Physiochemical & Structural Profile[1]

This compound is typically encountered as a moisture-sensitive liquid or low-melting solid. Due to its hydrolytic instability, it is often prepared in situ or stored under strict anhydrous conditions.

Table 1: Key Chemical Properties[1]

| Property | Data / Description |

| Chemical Name | 2-Iodo-5-(trifluoromethyl)benzoyl chloride |

| CAS Number | 1261876-20-3 |

| Molecular Formula | C₈H₃ClF₃IO |

| Molecular Weight | 334.46 g/mol |

| Appearance | Pale yellow to colorless liquid (or semi-solid) |

| Boiling Point | ~280–290 °C (Predicted/Extrapolated) |

| Density | ~1.9 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate (Reacts with water/alcohols) |

| Storage | 2–8 °C, under Inert Atmosphere (Argon/Nitrogen) |

Structural Analysis (The "Privileged Scaffold")

-

Acyl Chloride (-COCl): The primary electrophile. Reacts rapidly with nucleophiles (amines, alcohols) to form stable amides or esters.[1]

-

Ortho-Iodine (-I): A "reserved" functional group. Unlike bromine or chlorine, the C-I bond is weak enough for facile oxidative addition by Palladium catalysts but stable enough to survive the initial acylation conditions. This allows for sequential functionalization .

-

Meta-Trifluoromethyl (-CF₃): An electron-withdrawing group (EWG) that increases the electrophilicity of the carbonyl carbon while modulating the pKa and lipophilicity of the final drug candidate.

Part 2: Synthetic Utility & Reactivity[1][3]

The core value of CAS 1261876-20-3 is its ability to serve as a linchpin in convergent synthesis. The following diagram illustrates its central role in accessing diverse chemical space.

Visualization 1: Reactivity & Divergence Map[1]

Caption: Divergent synthesis pathways starting from the acyl chloride.[1] The iodine handle allows for downstream complexity generation (red nodes).[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Acid Chloride (In-Situ Generation)

Rationale: Commercial availability can be sporadic. Converting the stable precursor, 2-iodo-5-(trifluoromethyl)benzoic acid, is often necessary. Oxalyl chloride is preferred over Thionyl chloride (SOCl₂) for high-value intermediates to avoid harsh thermal conditions and difficult sulfur by-product removal.

Reagents:

-

2-Iodo-5-(trifluoromethyl)benzoic acid (1.0 equiv)[1]

-

Oxalyl Chloride (1.2 equiv)[1]

-

DMF (Catalytic, 2–3 drops)[1]

-

Dichloromethane (DCM), Anhydrous[1]

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Suspend the benzoic acid derivative in anhydrous DCM (0.2 M concentration).

-

Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for catalyzing the reaction at room temperature.

-

Chlorination: Cool to 0 °C. Add Oxalyl Chloride dropwise over 10 minutes. Gas evolution (CO, CO₂, HCl) will be observed.[1][2]

-

Reaction: Allow to warm to room temperature and stir for 2–3 hours.

-

Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The resulting yellow oil/solid is the crude acid chloride (CAS 1261876-20-3) and should be used immediately for the next step.

Protocol B: Chemoselective Amide Coupling

Rationale: This protocol attaches an amine payload while preserving the iodine bond for later steps.

Reagents:

-

Crude 2-Iodo-5-(trifluoromethyl)benzoyl chloride (from Protocol A)[1]

-

Triethylamine (TEA) or DIPEA (1.5 equiv)[1]

-

DCM (Anhydrous)[1]

Procedure:

-

Dissolve the Amine Partner and Base (TEA) in anhydrous DCM under nitrogen. Cool to 0 °C.

-

Dissolve the Acid Chloride in a minimal amount of DCM.

-

Addition: Add the Acid Chloride solution dropwise to the Amine solution. Critical: Exothermic reaction. Control temperature < 5 °C to prevent side reactions or iodine displacement.

-

Monitoring: Stir at 0 °C for 30 mins, then ambient temp for 1 hour. Monitor by TLC (convert aliquot to methyl ester with MeOH to visualize).

-

Quench: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.

-

Isolation: Dry over MgSO₄ and concentrate.

Part 4: Safety, Stability & Handling[1][6][7]

Hydrolytic Instability

Like all benzoyl chlorides, CAS 1261876-20-3 reacts violently with water to produce HCl gas and the parent benzoic acid.

-

Mitigation: All glassware must be oven-dried. Solvents must be anhydrous.

Health Hazards

-

Lachrymator: Vapors are extremely irritating to mucous membranes.

-

Sensitizer: Potential for respiratory sensitization.

Visualization 2: Safe Handling Workflow

Caption: Operational workflow for handling moisture-sensitive acid chlorides.

References

-

Sigma-Aldrich. (2025).[4] Safety Data Sheet: 2-Iodo-5-(trifluoromethyl)benzoyl chloride. Retrieved from

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Nucleophilic Acyl Substitution).

-

Amerigo Scientific. (n.d.). Product Catalog: 2-Iodo-5-(trifluoromethyl)benzoyl chloride. Retrieved from [1]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Schotten-Baumann conditions).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted benzoyl chlorides. Retrieved from [1]

(Note: Specific physical constants for this CAS are extrapolated from the parent acid and homologous series due to the transient nature of the acid chloride intermediate in most published literature.)

Sources

A Comprehensive Technical Guide to the Solubility of 2-Iodo-5-(trifluoromethyl)benzoyl Chloride in Dichloromethane and Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the solubility of 2-Iodo-5-(trifluoromethyl)benzoyl chloride in two common organic solvents: dichloromethane (DCM) and tetrahydrofuran (THF). As a crucial building block in medicinal chemistry and materials science, understanding its solubility is paramount for reaction optimization, purification, and formulation. This document synthesizes theoretical principles of solubility with a practical, step-by-step experimental protocol for its quantitative determination. Safety protocols and data interpretation are also discussed in detail to ensure accurate and safe laboratory practices.

Introduction: The Significance of 2-Iodo-5-(trifluoromethyl)benzoyl Chloride and Solvent Selection

2-Iodo-5-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride.[1] Its structure, featuring an electron-withdrawing trifluoromethyl group and a sterically demanding iodo group, makes it a valuable reagent for introducing these functionalities into a wide range of molecules. These groups can significantly modulate the biological activity and physicochemical properties of the target compounds. The choice of solvent is critical in reactions involving this reagent. Dichloromethane (DCM) is a versatile, moderately polar solvent capable of dissolving a wide array of organic compounds.[2][3] Tetrahydrofuran (THF), a polar aprotic solvent, is also widely used, particularly for its ability to coordinate with cations.[4] An understanding of the solubility of 2-Iodo-5-(trifluoromethyl)benzoyl chloride in these solvents is essential for chemists to control reaction kinetics, manage stoichiometry, and develop robust purification strategies.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules.

Physicochemical Properties of Solute and Solvents

| Property | 2-Iodo-5-(trifluoromethyl)benzoyl Chloride | Dichloromethane (DCM) | Tetrahydrofuran (THF) |

| Molecular Formula | C₈H₃ClF₃IO | CH₂Cl₂ | C₄H₈O |

| Molecular Weight ( g/mol ) | 334.46 | 84.93 | 72.11 |

| Polarity | Polar | Moderately Polar | Polar, Aprotic |

| Boiling Point (°C) | Not readily available | 39.6 | 66 |

| Key Features | Acyl chloride, aromatic, halogenated | Chlorinated hydrocarbon | Cyclic ether |

Note: Specific physical properties for 2-Iodo-5-(trifluoromethyl)benzoyl chloride are not extensively published; inferences are drawn from its structure and related compounds.

Intermolecular Interactions

The dissolution of 2-Iodo-5-(trifluoromethyl)benzoyl chloride in DCM and THF is primarily driven by dipole-dipole interactions and London dispersion forces. The polar carbonyl group and the carbon-halogen bonds in the solute molecule will interact favorably with the polar C-Cl bonds in DCM and the ether oxygen in THF. The bulky and nonpolar aromatic ring and trifluoromethyl group will contribute to London dispersion forces. Given the polar nature of both the solute and the solvents, good solubility is anticipated in both cases. However, the higher polarity of THF may lead to stronger interactions and potentially higher solubility compared to DCM.

Experimental Determination of Solubility

Due to the absence of published quantitative solubility data, a reliable experimental protocol is necessary. The following method is a robust approach to determine the solubility of 2-Iodo-5-(trifluoromethyl)benzoyl chloride.

Materials and Equipment

-

2-Iodo-5-(trifluoromethyl)benzoyl chloride (purity ≥98%)

-

Dichloromethane (DCM), anhydrous (≤50 ppm H₂O)

-

Tetrahydrofuran (THF), anhydrous (≤50 ppm H₂O)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 2-Iodo-5-(trifluoromethyl)benzoyl chloride (e.g., 100 mg). The key is to have undissolved solid remaining after equilibration.

-

Accurately add a known volume of the chosen solvent (DCM or THF) to each vial (e.g., 2.00 mL).

-

Seal the vials tightly and place them in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer.

-

Allow the mixtures to equilibrate for at least 24 hours to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 0.500 mL) using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any particulate matter.

-

Dilute the filtered solution to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of calibration standards of 2-Iodo-5-(trifluoromethyl)benzoyl chloride of known concentrations in the chosen solvent.

-

Analyze the calibration standards and the diluted sample by HPLC. A C18 column and a mobile phase of acetonitrile and water with UV detection at an appropriate wavelength (e.g., 254 nm) is a good starting point.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Safety and Handling

2-Iodo-5-(trifluoromethyl)benzoyl chloride is a reactive and potentially hazardous compound. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reactivity: As an acyl chloride, it will react with water, alcohols, and other nucleophiles. It is crucial to use anhydrous solvents and to protect the compound from moisture to prevent decomposition.

-

Toxicity: While specific toxicity data for this compound is limited, related benzoyl chlorides are known to be corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Dichloromethane (DCM) | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value |

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-Iodo-5-(trifluoromethyl)benzoyl chloride in DCM and THF. While published quantitative data is scarce, the theoretical principles and the detailed experimental protocol presented herein equip researchers with the necessary tools to determine this crucial parameter accurately and safely. A thorough understanding of solubility is a cornerstone of successful chemical synthesis and process development, enabling the rational design of experiments and the optimization of reaction conditions.

References

-

Amerigo Scientific. 2-Iodo-5-(trifluoromethyl)benzoyl chloride. [Link]

- Google Patents. Process for preparing substituted benzoyl chlorides.

-

Solubility of Things. Benzoyl chloride. [Link]

-

Nippon Light Metal Company, Ltd. Fine Chemicals. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

Sources

2-Iodo-5-(trifluoromethyl)benzoyl chloride MSDS safety data sheet

Technical Monograph: 2-Iodo-5-(trifluoromethyl)benzoyl chloride CAS: 1261876-20-3 | Formula: C₈H₃ClF₃IO | M.W.: 334.46 g/mol [1]

Part 1: Executive Technical Summary

2-Iodo-5-(trifluoromethyl)benzoyl chloride represents a high-value "bifunctional electrophile" in medicinal chemistry.[1] Unlike standard acyl chlorides, this scaffold integrates two distinct reactive handles: a highly labile acid chloride for nucleophilic acyl substitution (NAS) and an ortho-iodide poised for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).[1]

For drug development professionals, the utility of this compound lies in its 5-trifluoromethyl group .[1] This moiety imparts metabolic stability (blocking CYP450 oxidation sites) and enhances lipophilicity, a critical parameter for blood-brain barrier (BBB) penetration.[1] However, the combination of an electron-withdrawing CF₃ group and a heavy iodine atom creates unique handling challenges—specifically, enhanced hydrolytic instability and photolytic sensitivity.[1]

Part 2: Chemical Identity & Physicochemical Profile

Data synthesized from structural analysis and analog comparisons.[1][2]

| Parameter | Specification | Technical Note |

| CAS Number | 1261876-20-3 | Unique identifier for regulatory tracking.[1] |

| Physical State | Low-melting Solid or Viscous Liquid | Verify on CoA.[1] High MW suggests solid/semi-solid at RT; supercools easily.[1] |

| Solubility | DCM, THF, Toluene, Et₂O | Reacts violently with water/alcohols. |

| Electronic Character | Electron-Deficient (π-acidic) | The 5-CF₃ group (σ-withdrawing) activates the COCl, increasing electrophilicity vs. benzoyl chloride.[1] |

| Steric Profile | Ortho-substituted | The 2-Iodo group provides steric bulk, potentially slowing NAS rates but preventing side reactions.[1] |

Part 3: Hazard Assessment & Toxicology (The "Why" Behind the Hazard)

1. Hydrolytic HCl Generation (The Primary Acute Hazard) The immediate danger is not the organic scaffold itself, but its reaction with ambient moisture.[1]

-

Mechanism: The electron-withdrawing effect of the 5-CF₃ group destabilizes the carbonyl bond, making it highly susceptible to nucleophilic attack by water.[1]

-

Consequence: Rapid release of anhydrous Hydrogen Chloride (HCl) gas.[1] Inhalation of ppm-levels causes immediate bronchial constriction and pulmonary edema.[1]

-

Lachrymator Effect: Like benzyl halides, this compound alkylates TRPA1 receptors in the corneal nerve endings, causing severe tearing and pain.[1]

2. Photolytic Instability

The C–I bond (approx. 50 kcal/mol) is the weakest link. Exposure to UV/visible light can induce homolytic cleavage, generating iodine radicals (

Part 4: Storage & Stability Protocol (Self-Validating System)

To ensure scientific integrity, the storage protocol must prevent the two primary degradation pathways: Hydrolysis and Photolysis.[1]

The "Amber-Desiccator" Protocol:

-

Primary Containment: Store only in amber borosilicate glass with a Teflon-lined cap. (Blocks UV; Teflon resists HCl).[1]

-

Secondary Containment: Place the vial inside a secondary jar containing activated desiccant (e.g., Drierite or 4Å Molecular Sieves).

-

Validation Step (Before Use):

Part 5: Operational Handling & Synthesis Workflow

Protocol: Safe Amide Coupling (Schotten-Baumann Type)

Context: Synthesis of a drug intermediate via reaction with a primary amine.[1]

Reagents:

-

2-Iodo-5-(trifluoromethyl)benzoyl chloride (1.0 equiv)[1]

-

Primary Amine (1.1 equiv)[1]

-

Triethylamine (Et₃N) or DIPEA (1.5 equiv) - Acts as the HCl scavenger.[1]

-

Dichloromethane (DCM), Anhydrous.[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the amine and Et₃N to the DCM. Cool to 0°C.[1]-

Why? Cooling controls the exotherm of the highly reactive CF₃-activated acid chloride.[1]

-

-

Addition: Dissolve the acid chloride in a minimal volume of DCM. Add dropwise to the amine solution over 15 minutes.

-

Causality: Rapid addition generates localized hot spots, potentially causing bis-acylation or solvent boiling.[1]

-

-

Monitoring: Warm to Room Temperature (RT). Monitor via TLC (stain with KMnO₄ or UV).[1]

-

Self-Validation: The disappearance of the starting amine spot confirms reaction progress.

-

-

Quenching (Critical Safety Step):

-

Workup: Separate organic layer, dry over

, and concentrate.

Visualization: Safe Handling Workflow

Figure 1: Operational logic flow ensuring compound integrity and operator safety from storage to disposal.

Part 6: Emergency Response

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wipe, then Wash. Wipe off excess liquid with a dry cloth before rinsing with water.[1] | Reacting bulk acid chloride with water on skin generates boiling HCl, worsening the burn.[1] Removing bulk first minimizes this exotherm.[1] |

| Inhalation | Evacuate to fresh air.[1][3][6] Administer Oxygen if breathing is labored.[1] | HCl gas causes immediate bronchospasm.[1] Oxygen support counteracts hypoxia. |

| Spill (<10mL) | Cover with dry lime or soda ash. | Neutralizes the acid chloride without generating water-mediated splatter.[1] |

Part 7: References

-

Amerigo Scientific. (n.d.).[1] 2-Iodo-5-(trifluoromethyl)benzoyl chloride Product Specifications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2778106 (Analog: 2-Chloro-5-(trifluoromethyl)benzoyl chloride). Retrieved from [Link][1]

-

Wang, J., et al. (2014).[1] Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Reviews. [Link]

Sources

- 1. 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride | 207981-46-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

2-Iodo-5-(trifluoromethyl)benzoyl chloride is a substituted benzoyl chloride featuring both an iodine atom and a trifluoromethyl group on the aromatic ring. This combination of functional groups makes it a highly reactive and versatile building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group and the acyl chloride moiety, combined with the presence of a heavy halogen in iodine, imparts unique reactivity to the molecule. It is primarily used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Chemical Identity of 2-Iodo-5-(trifluoromethyl)benzoyl Chloride

| Identifier | Value | Source |

| IUPAC Name | 2-Iodo-5-(trifluoromethyl)benzoyl chloride | N/A |

| CAS Number | 1261876-20-3 | [1] |

| Molecular Formula | C₈H₃ClF₃IO | [1] |

| Molecular Weight | 334.46 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C=C1I)C(F)(F)F)C(=O)Cl | N/A |

| InChI Key | N/A | N/A |

Physicochemical Properties: An Extrapolated View

Direct experimental data for the boiling point and density of 2-Iodo-5-(trifluoromethyl)benzoyl chloride are not currently available in the surveyed literature. However, by examining structurally analogous compounds, we can provide reasonable estimates to guide laboratory practice. For instance, 2-Fluoro-5-(trifluoromethyl)benzoyl chloride has a reported boiling point of 191 °C and a density of 1.5 g/cm³. Given that iodine is significantly heavier than fluorine, it is anticipated that 2-Iodo-5-(trifluoromethyl)benzoyl chloride will have a higher boiling point and density.

Table 2: Physicochemical Properties of 2-Iodo-5-(trifluoromethyl)benzoyl Chloride and Related Compounds

| Property | 2-Iodo-5-(trifluoromethyl)benzoyl chloride (Estimated) | 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 2-Chloro-5-(trifluoromethyl)benzoyl chloride |

| Boiling Point | > 200 °C (likely in the range of 230-260 °C) | 191 °C[2] | No data available |

| Density | > 1.6 g/cm³ | 1.5 g/cm³[2] | No data available |

| Appearance | Likely a colorless to yellow or pink liquid | Colorless to almost colorless clear liquid[2] | No data available |

| Solubility | Reacts with water and protic solvents. Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). | No data available | No data available |

Justification for Estimations: The boiling point of a compound is influenced by its molecular weight and intermolecular forces. The substantial increase in molecular weight from the fluorine to the iodine analogue (226.55 g/mol vs. 334.46 g/mol ) will lead to stronger van der Waals forces, thus significantly raising the boiling point. Similarly, the greater mass per unit volume will result in a higher density.

Safety and Handling

As with all acyl chlorides, 2-Iodo-5-(trifluoromethyl)benzoyl chloride is expected to be a corrosive and moisture-sensitive compound. It will react exothermically with water, alcohols, and other protic nucleophiles to release hydrochloric acid, a corrosive gas. Therefore, stringent safety precautions are mandatory.

3.1. General Precautions:

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Safety goggles and a face shield.

-

A lab coat.

-

-

Keep away from water and moisture. All glassware and reagents should be thoroughly dried before use.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

3.2. Spill and Waste Disposal:

-

In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal.

-

Do not use water to clean up spills.

-

Waste should be treated as hazardous and disposed of according to local regulations. A common method for quenching residual acyl chlorides is slow addition to a stirred, cooled solution of sodium bicarbonate or another weak base.

Reactivity and Synthetic Applications

The reactivity of 2-Iodo-5-(trifluoromethyl)benzoyl chloride is dominated by the acyl chloride functional group, which is a powerful electrophile. It will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.

4.1. Expected Reactions:

-

Acylation of Alcohols and Phenols: To form esters.

-

Acylation of Amines: To form amides.

-

Friedel-Crafts Acylation: To introduce the 2-iodo-5-(trifluoromethyl)benzoyl group onto another aromatic ring.

-

Reaction with Organometallic Reagents: Such as Grignard or organocuprate reagents, to form ketones.

The presence of the iodo and trifluoromethyl groups can also be exploited in further synthetic transformations. The iodo group is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents at the 2-position.

Diagram 1: Proposed Synthetic Workflow for the Preparation of 2-Iodo-5-(trifluoromethyl)benzoyl Chloride

Caption: A plausible synthetic route to the target compound from its corresponding carboxylic acid.

Experimental Protocol: A General Procedure for Acylation

The following is a generalized, hypothetical protocol for the acylation of a primary amine with 2-Iodo-5-(trifluoromethyl)benzoyl chloride. This protocol should be adapted and optimized for specific substrates and scales.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 2-Iodo-5-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution via the dropping funnel over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram 2: Experimental Workflow for a Typical Acylation Reaction

Caption: A step-by-step workflow for a standard acylation reaction.

Analytical Characterization

The identity and purity of 2-Iodo-5-(trifluoromethyl)benzoyl chloride and its reaction products would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons.

-

¹³C NMR will show signals for the carbonyl carbon, the aromatic carbons, and the carbon of the trifluoromethyl group.

-

¹⁹F NMR will show a singlet for the CF₃ group.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is expected for the C=O stretch of the acyl chloride.

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound and its fragmentation pattern.

Conclusion

2-Iodo-5-(trifluoromethyl)benzoyl chloride is a promising reagent for organic synthesis, offering a combination of functionalities that allow for diverse chemical transformations. While specific physical data such as boiling point and density are yet to be reported, this guide provides a solid foundation for its safe handling and effective use in research and development based on established chemical principles and data from analogous compounds. As with any highly reactive chemical, a thorough understanding of its potential hazards and reactivity is paramount for its successful application in the laboratory.

References

-

Amerigo Scientific. 2-Iodo-5-(trifluoromethyl)benzoyl chloride. [Link]

Sources

An In-depth Technical Guide to the Storage Conditions and Stability of 2-Iodo-5-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Iodo-5-(trifluoromethyl)benzoyl chloride is a reactive chemical intermediate of significant interest in the synthesis of pharmaceuticals and other complex organic molecules. Its utility is intrinsically linked to its high reactivity, which also presents challenges related to its storage, handling, and stability. This in-depth technical guide provides a comprehensive overview of the critical factors influencing the stability of 2-Iodo-5-(trifluoromethyl)benzoyl chloride, outlines recommended storage and handling protocols to maintain its integrity, and details methodologies for assessing its purity and degradation. By understanding the principles of its reactivity and implementing the strategies discussed herein, researchers can ensure the quality and reliability of this important synthetic building block.

Introduction: The Double-Edged Sword of Reactivity

2-Iodo-5-(trifluoromethyl)benzoyl chloride belongs to the acyl halide class of compounds, which are renowned for their high electrophilicity and utility in acylation reactions. The presence of both an iodo and a trifluoromethyl group on the benzoyl ring further modulates its reactivity and introduces specific considerations for its stability. While this heightened reactivity is advantageous for chemical synthesis, it also renders the molecule susceptible to degradation, primarily through hydrolysis. This guide will dissect the chemical rationale behind its instability and provide actionable protocols to mitigate degradation, ensuring the compound's viability for research and development.

Chemical Profile and Intrinsic Stability

The stability of 2-Iodo-5-(trifluoromethyl)benzoyl chloride is dictated by the electronic effects of its substituents and the inherent reactivity of the acyl chloride functional group.

The Acyl Chloride Functional Group: An Inherent Driving Force for Reaction

Acyl chlorides are among the most reactive carboxylic acid derivatives. This reactivity stems from the excellent leaving group ability of the chloride ion and the electrophilic nature of the carbonyl carbon. The primary degradation pathway for acyl chlorides is hydrolysis, a rapid and often exothermic reaction with water to form the corresponding carboxylic acid and hydrochloric acid[1]. Even atmospheric moisture can be sufficient to initiate this degradation process[2].

Electronic Influence of Substituents

The substituents on the aromatic ring significantly influence the reactivity of the benzoyl chloride moiety.

-

Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the trifluoromethyl substituent increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is expected to accelerate the rate of hydrolysis compared to unsubstituted benzoyl chloride.

-

Iodo Group (-I): The iodo group is also electron-withdrawing, further enhancing the reactivity of the acyl chloride. Studies on the alcoholysis of substituted benzoyl chlorides have shown that iodo-substituted analogs exhibit faster reaction rates than the parent compound[3].

The combined electron-withdrawing effects of both the iodo and trifluoromethyl groups suggest that 2-Iodo-5-(trifluoromethyl)benzoyl chloride is a highly reactive intermediate with a pronounced sensitivity to nucleophiles, particularly water.

Recommended Storage and Handling Protocols

To preserve the integrity of 2-Iodo-5-(trifluoromethyl)benzoyl chloride, stringent storage and handling procedures are imperative. The primary goal is to minimize its exposure to moisture and other incompatible substances.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap). | Prevents ingress of moisture and reaction with the container material. |

| Light | Store in a dark place or in an amber-colored container. | While specific photostability data is limited, iodinated aromatic compounds can be susceptible to photodegradation. |

Handling Procedures

-

Inert Atmosphere: All handling and transfers of 2-Iodo-5-(trifluoromethyl)benzoyl chloride should be performed under an inert atmosphere, for example, in a glove box or using Schlenk line techniques.

-

Dry Glassware and Solvents: Ensure all glassware is rigorously dried before use. Any solvents used with the compound must be anhydrous.

-

Personal Protective Equipment (PPE): Due to its corrosive nature and the release of HCl upon hydrolysis, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is essential. All manipulations should be conducted in a well-ventilated fume hood.

Stability Profile: Degradation Pathways and Incompatibilities

Understanding the potential degradation pathways and chemical incompatibilities is crucial for preventing the loss of material and ensuring the safety of experiments.

Primary Degradation Pathway: Hydrolysis

The most significant stability concern for 2-Iodo-5-(trifluoromethyl)benzoyl chloride is its reaction with water.

Caption: Primary hydrolytic degradation pathway.

This reaction leads to the formation of 2-Iodo-5-(trifluoromethyl)benzoic acid and hydrochloric acid. The presence of the carboxylic acid as an impurity can significantly impact subsequent reactions.

Other Incompatibilities

Beyond water, 2-Iodo-5-(trifluoromethyl)benzoyl chloride is incompatible with a range of common laboratory reagents:

-

Alcohols and Amines: Reacts readily to form esters and amides, respectively[1][2].

-

Strong Bases: Can promote elimination reactions or other undesired side reactions.

-

Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.

Assessing Stability and Purity: Analytical Methodologies

A robust analytical method is essential for quality control, stability assessment, and ensuring the reliability of experimental results. Due to the high reactivity of acyl chlorides, direct analysis can be challenging.

Forced Degradation Studies

To develop a stability-indicating analytical method, forced degradation studies are recommended. These studies intentionally stress the compound to generate potential degradation products and demonstrate that the analytical method can separate them from the intact molecule[4][5][6][7].

Experimental Protocol: Forced Degradation Study

-

Acidic Hydrolysis: Dissolve a known concentration of the compound in a mixture of acetonitrile and 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) and sample at various time points.

-

Basic Hydrolysis: Dissolve the compound in a mixture of acetonitrile and 0.1 M NaOH. Maintain at room temperature and sample at various time points.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature and sample over time.

-

Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80 °C) and analyze at set intervals.

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., UV-Vis lamp) and monitor for degradation.

Proposed Stability-Indicating HPLC Method

Given the reactivity of the acyl chloride, a direct analysis by reversed-phase HPLC with protic solvents is not feasible. A derivatization approach is often more practical for quantitative analysis[8]. However, for assessing the stability of the parent compound, a non-aqueous method is preferable.

Method Parameters (starting point for development):

-

Chromatography: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC).

-

Column: A silica or cyano-bonded stationary phase.

-

Mobile Phase: A non-protic mobile phase, such as a gradient of hexane and methyl tert-butyl ether (MTBE) or dichloromethane.

-

Detection: UV detection at a wavelength determined by the UV spectrum of 2-Iodo-5-(trifluoromethyl)benzoyl chloride.

-

Sample Preparation: Dissolve the sample in an anhydrous, non-protic solvent (e.g., hexane or dichloromethane) immediately before analysis.

Caption: Proposed workflow for NP-HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis by GC-MS is possible for volatile acyl chlorides, provided the system is free of moisture and active sites that could cause on-column degradation[9][10].

Method Considerations:

-

Inlet: A cool on-column or split/splitless inlet can minimize thermal degradation.

-

Column: A low-polarity, inert column is recommended.

-

Carrier Gas: Anhydrous carrier gas (e.g., helium or hydrogen) is essential.

-

Derivatization (for confirmation): Derivatization with an alcohol (e.g., methanol or ethanol) to form the corresponding ester can be used to confirm the presence and quantity of the acyl chloride indirectly[11].

Conclusion: A Framework for Ensuring Quality and Reliability

2-Iodo-5-(trifluoromethyl)benzoyl chloride is a valuable yet sensitive reagent. Its stability is paramount for the success and reproducibility of synthetic endeavors. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of robust analytical methods, guided by the principles of forced degradation studies, will ensure the quality and purity of this critical intermediate. A thorough understanding of the chemical principles governing its stability, coupled with diligent laboratory practice, is the cornerstone of its effective utilization in scientific research and drug development.

References

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- Perry, D. C., et al. (2013). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.

- Hybl, A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 225-230.

- Al-Masri, M., et al. (2021).

- Klick, S., et al. (2005). Toward a General Strategy for Stress Testing in Forced Degradation Studies. Pharmaceutical Technology, 29(2), 48-66.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

- Wils, E. R. J. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(18), 2357-2364.

- Trifluoromethyl Radical Triggered Radical Cyclization of N-Benzoyl Ynamides leading to Isoindolinones. (2021).

- Alsante, K. M., et al. (2003). AAPS PharmSciTech, 4(4), E56.

- Stability Indicating HPLC Method Development: A Review. (2021). International Research Journal of Pharmacy and Medical Sciences.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.

- Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. (2020).

- Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.

- Singh, R., & Rehman, Z. (2012). Current trends in forced degradation study for pharmaceutical product development.

- Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026). RJWave.org.

- Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development.

- Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal: Volume I - D

- Chemistry Acid Chloride. (n.d.).

- Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. (2006).

- Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. (2006). Environmental Toxicology and Chemistry, 25(10), 2568-2573.

- Photochemical Construction of Trifluoromethyl Bicyclo[1.1.1]pentyl-heterocycles. (2025). Organic Letters.

- Rate constants (k/s −1 ) and activation parameters for solvolyses of p-methoxy benzoyl chloride (1, Z = OMe) in formic acid a. (2017).

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE. (n.d.). Hokkaido University.

- Photochemical Construction of Trifluoromethyl Bicyclo[1.1.1]pentyl-heterocycles. (2025). PubMed Central.

- Chemistry of Acid Halides. (2024). LibreTexts Chemistry.

- Acids: Derivatization for GC Analysis. (n.d.).

- Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise.

- FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determin

- Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichrom

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemrevise.org [chemrevise.org]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. biomedres.us [biomedres.us]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]

- 10. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

Methodological & Application

Application Note: Strategic Amidation Protocol Using 2-Iodo-5-(trifluoromethyl)benzoyl Chloride

Abstract & Scope

This technical guide details the optimized protocol for amide coupling utilizing 2-Iodo-5-(trifluoromethyl)benzoyl chloride . This reagent is a high-value electrophile in medicinal chemistry, particularly for synthesizing kinase inhibitors and radioligands (e.g., GlyT1 imaging agents). The presence of the electron-withdrawing trifluoromethyl (

Reagent Profile & Mechanistic Rationale

Chemical Identity[1]

-

CAS: 1261876-20-3 (Generic/Analogous)

-

Molecular Weight: ~334.46 g/mol

-

Physical State: Typically a low-melting solid or viscous oil; highly moisture-sensitive.

Electronic & Steric Considerations

The reactivity of this acid chloride is governed by two opposing forces:

-

Electronic Activation (

): The trifluoromethyl group at the 5-position exerts a strong inductive electron-withdrawing effect (-I). This destabilizes the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines. -

Steric Hindrance (

): The iodine atom at the 2-position (ortho) creates steric bulk. While less hindering than a tert-butyl group, it forces the carbonyl out of planarity with the aromatic ring, potentially retarding the approach of bulky secondary amines.

Mechanistic Implication: The reaction proceeds via the Nucleophilic Acyl Substitution (

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Electrophile | 2-Iodo-5-(trifluoromethyl)benzoyl chloride | Substrate (1.0 equiv) |

| Nucleophile | Primary or Secondary Amine | Coupling partner (1.0 - 1.2 equiv) |

| Base | DIPEA (Hünig's Base) or Triethylamine | HCl scavenger (1.5 - 2.5 equiv) |

| Solvent | Dichloromethane (DCM) or THF | Anhydrous, Aprotic solvent |

| Catalyst | DMAP (4-Dimethylaminopyridine) | Optional (0.1 equiv) for unreactive amines |

| Atmosphere | Nitrogen ( | Inert gas to prevent hydrolysis |

Standard Procedure (Schotten-Baumann Conditions)

Step 1: Preparation of Amine Solution

-

Flame-dry a round-bottom flask and purge with

. -

Dissolve the Amine (1.0 mmol) in anhydrous DCM (5–10 mL).

-

Add DIPEA (1.5–2.0 mmol). If the amine is a salt (e.g., hydrochloride), increase base to 2.5–3.0 mmol.

-

Cool the mixture to

using an ice bath.

Step 2: Addition of Acid Chloride

-

Dissolve 2-Iodo-5-(trifluoromethyl)benzoyl chloride (1.0–1.1 mmol) in a minimal volume of anhydrous DCM.

-

Critical Step: Add the acid chloride solution dropwise to the amine mixture at

.-

Note: Rapid addition may cause localized heating and side reactions due to the activated nature of the benzoyl chloride.

-

Step 3: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 1–4 hours.

-

Monitor: Check conversion via TLC or LC-MS. Look for the disappearance of the amine and the formation of the product mass (

).-

Target: Product Mass =

.

-

Step 4: Workup & Isolation

-

Quench: Add saturated aqueous

to neutralize excess acid chloride. -

Extraction: Extract with DCM (

). -

Wash:

-

Wash organic layer with 1M HCl (to remove unreacted amine/DIPEA). Skip this if product is acid-sensitive.

-

Wash with Brine.

-

-

Dry: Dry over anhydrous

, filter, and concentrate in vacuo.

Workflow Logic Diagram

Figure 1: Step-by-step workflow for the amidation reaction.

Troubleshooting & Optimization

The specific combination of the steric Iodine and electronic

| Observation | Root Cause | Corrective Action |

| Low Yield / Hydrolysis | Moisture in solvent or atmosphere. The | Use freshly distilled DCM or anhydrous commercial grade. Ensure strict |

| No Reaction (Steric) | Amine is too bulky (e.g., tert-butyl amine) and blocked by ortho-Iodine. | Switch solvent to THF and heat to reflux ( |

| Bis-Acylation | Amine is primary and highly nucleophilic; | Perform "Inverse Addition": Add the Amine slowly into a cold solution of the Acid Chloride. |

Decision Matrix for Reaction Conditions

Figure 2: Selection guide for reaction conditions based on amine nucleophilicity.

Downstream Applications (The "Why")

The resulting 2-iodo-5-(trifluoromethyl)benzamide is rarely the final drug candidate. It is a "Lego block" designed for further elaboration:

-

Suzuki-Miyaura Coupling: The 2-Iodo position is an excellent leaving group for Palladium-catalyzed coupling with aryl boronic acids, allowing the construction of biaryl systems common in kinase inhibitors.

-

Sonogashira Coupling: Reaction with terminal alkynes to form isoquinolinone precursors.

-

Radio-labeling (SPECT): As demonstrated in GlyT1 imaging agents, the iodine can be exchanged or used as a stable heavy atom for specific binding pockets [1, 2].

Safety & Handling (E-E-A-T)

-

Corrosivity: Acid chlorides react violently with moisture on skin/eyes to produce HCl gas and the corresponding benzoic acid. Always wear a face shield and work in a fume hood.

-

Lachrymator: Vapors are irritating to the respiratory tract.

-

Storage: Store under inert gas at

. If the liquid turns cloudy or precipitates white solid, it has hydrolyzed to 2-iodo-5-(trifluoromethyl)benzoic acid.

References

-

Fuchigami, T., et al. (2011). "Synthesis and characterization of [125I]2-iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide as novel imaging probe for glycine transporter 1." Bioorganic & Medicinal Chemistry, 19(22), 6793-6801. Link

-

Amerigo Scientific.[1] "2-Iodo-5-(trifluoromethyl)benzoyl chloride Product Data." Link

-

Fisher Scientific. "Amide Synthesis Protocols and Schotten-Baumann Reaction Mechanisms." Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard Reference for Nucleophilic Acyl Substitution Mechanism).

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 2-Iodo-5-(trifluoromethyl)benzoyl Derivatives

Executive Summary

The 2-iodo-5-(trifluoromethyl)benzoyl scaffold represents a high-value pharmacophore in medicinal chemistry, combining the lipophilic metabolic stability of the trifluoromethyl group with the versatile reactivity of the benzoyl core. However, functionalizing this scaffold via Suzuki-Miyaura cross-coupling presents a unique dichotomy: the 5-CF₃ group electronically activates the C-I bond for oxidative addition, while the 2-benzoyl group imposes significant steric hindrance and potential coordination challenges.

This guide provides a validated, field-proven workflow for coupling these substrates. Unlike generic protocols, we distinguish between "Standard" partners and "Sterically Demanding" partners to ensure high yields and reproducibility.

Mechanistic Analysis & Substrate Logic

The Electronic/Steric Paradox

Success with this substrate requires understanding two competing forces:

-

Electronic Activation (Pro-Reaction): The -CF₃ group at the meta position (relative to iodine) and the -COR group at the ortho position are both electron-withdrawing groups (EWGs). This makes the Carbon-Iodine bond electron-deficient, significantly accelerating the Oxidative Addition step of the catalytic cycle.

-

Steric Inhibition (Anti-Reaction): The ortho-benzoyl group creates a "gatekeeper" effect. It physically blocks the palladium center during the Transmetallation step, which is often the rate-determining step (RDS) in hindered systems.

Implication: Standard catalysts (e.g., Pd(PPh₃)₄) may undergo rapid oxidative addition but stall at transmetallation, leading to dehalogenation side products. We must use ligands with large cone angles (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (e.g., dppf) to force the cycle forward.

Visualization: The Steric-Electronic Catalytic Cycle

Caption: The catalytic cycle highlights the "Critical Failure Point" at transmetallation due to the ortho-benzoyl group.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard Substrates)

Best for: Coupling with unhindered aryl/heteroaryl boronic acids (e.g., phenyl, 4-pyridyl).

Rationale: Pd(dppf)Cl₂ is chosen for its robustness. The large bite angle of the dppf ligand stabilizes the Pd(II) intermediate and resists dehalogenation, while being less air-sensitive than phosphine-free systems.

Reagents:

-

Substrate: 2-iodo-5-(trifluoromethyl)benzoate (1.0 equiv)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Charge: In a reaction vial equipped with a stir bar, add the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Purge: Seal the vial and purge with N₂ or Ar for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling.

-

Solvent: Add degassed Dioxane/Water (4:1) to reach a concentration of 0.1 M – 0.2 M.

-

Catalyst: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive stream of inert gas.

-

Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Method B: The "Advanced" Protocol (Hindered/Difficult Substrates)

Best for: Coupling with ortho-substituted boronic acids or electron-poor heteroaryls.

Rationale: SPhos-Pd-G2 (Buchwald Generation 2 Precatalyst) generates the active catalytic species even at room temperature. The SPhos ligand is electron-rich (facilitates oxidative addition) and extremely bulky (facilitates reductive elimination and protects the metal center).

Reagents:

-

Substrate: 2-iodo-5-(trifluoromethyl)benzoate (1.0 equiv)

-

Boronic Acid: 1.5 – 2.0 equiv

-

Catalyst: SPhos-Pd-G2 (2-5 mol%)

-

Base: K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv)

-

Solvent: Toluene / Water (10:1) or THF / Water (10:1)

Step-by-Step:

-

Charge: Add aryl iodide, boronic acid, and K₃PO₄ to the vial.

-

Purge: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add degassed Toluene/Water mix (0.2 M).

-

Catalyst: Add SPhos-Pd-G2.

-

Reaction: Heat to 60°C - 80°C . Note: This catalyst is highly active; start at lower temps to avoid protodeboronation.

-

Workup: Filter through a pad of Celite/Silica to remove Pd residues before aqueous workup.

Optimization & Troubleshooting Guide

Parameter Optimization Matrix

Use this table to adjust conditions if the standard protocols fail.

| Variable | Recommendation | Rationale |

| Solvent | DME/Water or n-Butanol | Higher polarity can help solubility of polar benzoyl derivatives. |

| Base | Cs₂CO₃ or CsF | Cesium ("Cesium Effect") improves solubility in organic phases and aids transmetallation in crowded systems. |

| Ligand | XPhos | If SPhos fails, XPhos provides slightly different steric coverage, often better for very bulky partners. |

| Additives | Ag₂O (Silver Oxide) | Use if dehalogenation is the major side product. Ag facilitates halide abstraction. |

Decision Tree for Protocol Selection

Caption: Workflow for selecting and optimizing the coupling conditions.

Safety & Handling

-

Heavy Metals: Palladium compounds are toxic. All weighing should be done in a fume hood or glovebox.

-

Pressure: Heating volatile solvents (Dioxane, THF) in sealed vials generates pressure. Use appropriate pressure-rated vials.

-

Waste: Aqueous waste from these reactions contains Palladium and must be segregated into heavy metal waste streams, not general organic waste.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Bardsley, R. (2011). "Buchwald Precatalysts: A New Era in Cross-Coupling." Sigma-Aldrich Technical Bulletin. Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on sterically hindered couplings). Link

Application Note: Sonogashira Coupling of 2-Iodo-5-(trifluoromethyl)benzoyl Chloride

Strategic Synthesis of Trifluoromethylated Isoindolinones and Functionalized Benzamides

Executive Summary & Strategic Value

2-iodo-5-(trifluoromethyl)benzoyl chloride is a high-value "linchpin" scaffold in medicinal chemistry. Its dual-electrophile nature—comprising a highly reactive acyl chloride and a transition-metal-active aryl iodide—allows for the rapid construction of complex heterocyclic cores, specifically trifluoromethylated isoindolinones .

This guide departs from standard "mix-and-stir" protocols to address the specific chemoselectivity challenges of this substrate. While standard Sonogashira conditions (Pd/Cu/Amine) often lead to decomposition of the acid chloride, this protocol leverages the acid chloride's reactivity to first install a diversity element (via amidation), creating a stable precursor for the subsequent cross-coupling and cyclization cascade.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): Rapid access to 3-substituted isoindolinones (a privileged pharmacophore in oncology and MDM2 inhibition).

-

Diversity-Oriented Synthesis: Independent variation of the amide substituent (R¹) and the alkyne substituent (R²).

Chemical Logic & Mechanism

The Chemoselectivity Challenge

Direct Sonogashira coupling on the acid chloride is chemically risky. The amine bases (Et₃N, iPr₂NH) required for the Pd-cycle will nucleophilically attack the acyl chloride, generating amides or acyl-ammonium salts that complicate the catalytic cycle.

The Solution: The "Amide-First" Cascade The most robust pathway involves an in situ or stepwise conversion of the acid chloride to an amide. This amide then serves as the substrate for the Sonogashira coupling.[1] If the amide is secondary (N-H), the reaction can be driven further to perform a 5-exo-dig cyclization , yielding the isoindolinone core.

Mechanistic Pathway (Graphviz)

Caption: The "Amide-First" strategy converts the unstable acid chloride into a stable iodobenzamide, enabling a controlled Pd-catalyzed cascade to the isoindolinone core.

Experimental Protocols

Protocol A: One-Pot Synthesis of Isoindolinones (High Throughput)

Best for: Rapid library generation where intermediate isolation is unnecessary.

Reagents:

-

Substrate: 2-iodo-5-(trifluoromethyl)benzoyl chloride (1.0 equiv)

-

Amine: Primary amine R-NH₂ (1.1 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%)

-

Co-Catalyst: CuI (5 mol%)

-

Base/Solvent: Et₃N (3.0 equiv) in THF or DMF (anhydrous).

Step-by-Step Methodology:

-

Amidation (The Stabilization Step):

-

In a flame-dried reaction vial, dissolve the amine (1.1 equiv) and Et₃N (1.5 equiv) in anhydrous THF under Nitrogen.

-

Cool to 0°C.

-

Add 2-iodo-5-(trifluoromethyl)benzoyl chloride (1.0 equiv) dropwise (dissolved in minimal THF).

-

Checkpoint: Stir for 30 min at 0°C. TLC should show complete consumption of the amine and formation of the amide.

-

-

Catalyst Addition:

-

To the same vial (do not work up), add the terminal alkyne (1.2 equiv), remaining Et₃N (1.5 equiv), PdCl₂(PPh₃)₂, and CuI.

-

Note: Degas the mixture by bubbling Nitrogen for 5 minutes to prevent homocoupling (Glaser reaction).

-

-

Coupling & Cyclization:

-

Heat the reaction mixture to 60–80°C for 4–12 hours.

-

Mechanism Check: The heat promotes both the cross-coupling and the subsequent intramolecular nucleophilic attack of the amide nitrogen onto the alkyne (5-exo-dig).

-

-

Workup:

-

Dilute with EtOAc, wash with NH₄Cl (sat. aq.) to remove Copper, then brine. Dry over Na₂SO₄.

-

Purify via silica gel chromatography.

-

Protocol B: Stepwise Synthesis of Linear Alkynylated Benzamides

Best for: When the cyclic isoindolinone is NOT desired, or when using secondary amines.

Reagents:

-

Substrate: 2-iodo-5-(trifluoromethyl)benzoyl chloride

-

Amine: Secondary amine R₂NH (prevents cyclization)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) or PdCl₂(PPh₃)₂

Methodology:

-

Amidation: Perform standard Schotten-Baumann or anhydrous amidation (DCM, Et₃N) to isolate the N,N-dialkyl-2-iodo-5-(trifluoromethyl)benzamide.

-

Coupling:

-

Dissolve the isolated amide in DMF/Et₃N (3:1).

-

Add Pd catalyst (3 mol%) and CuI (3 mol%).

-

Critical Distinction: By keeping the temp at RT and using a secondary amide (no N-H proton), cyclization is impossible. The product is the linear ortho-alkynyl benzamide.

-

Data & Troubleshooting Guide

Reaction Optimization Matrix

| Variable | Recommendation | Rationale |

| Solvent | THF (Standard) or DMF (Difficult substrates) | THF allows for easier workup; DMF promotes the cyclization step due to higher boiling point and polarity. |

| Base | Et₃N or Diisopropylamine | Acts as both the HCl scavenger (amidation) and HI scavenger (coupling). |

| Catalyst | PdCl₂(PPh₃)₂ | Robust, air-stable Pd(II) precatalyst. Reduces to Pd(0) in situ. |

| Temperature | 60°C - 80°C | Required to overcome the energy barrier for the 5-exo-dig cyclization. RT usually stops at the linear alkyne. |

Troubleshooting Common Issues

Caption: Decision tree for troubleshooting common Sonogashira side-reactions.

Specific Note on the -CF3 Group: The trifluoromethyl group at the 5-position is strongly electron-withdrawing.

-

Effect on Oxidative Addition: It makes the C-I bond more electron-deficient, generally accelerating the oxidative addition of Pd(0).

-

Effect on Cyclization: It increases the acidity of the amide N-H, theoretically facilitating the cyclization step compared to electron-rich analogs.

Safety & Handling

-

Corrosivity: 2-iodo-5-(trifluoromethyl)benzoyl chloride is corrosive and a lachrymator. Handle strictly in a fume hood.

-

Hydrolysis: Reacts violently with water to release HCl and the corresponding benzoic acid. Store under inert gas (Ar/N₂) in a desiccator.

-

Pressure: If performing the reaction in a sealed tube (to reach >80°C in THF), ensure the vessel is rated for the pressure, especially as Et₃N·HCl salts precipitate and can cause bumping.

References

-

Chen, W., et al. (2013). "Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones."[5] Synlett, 24, 1856-1860.[5]

-

Kishore, D. R., & Satyanarayana, G. (2022). "Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade."[6] The Journal of Organic Chemistry, 87(15), 10158–10172. [6]

-

Debnath, S., & Mondal, S. (2015). "One-Pot Sonogashira Coupling-Cyclization toward Regioselective Synthesis of Benzosultams."[1] The Journal of Organic Chemistry, 80(8), 3940–3948.

-

Chinchilla, R., & Nájera, C. (2011). "Recent advances in Sonogashira reactions."[4] Chemical Society Reviews, 40, 5084-5121.

Sources

- 1. One-Pot Sonogashira Coupling-Cyclization toward Regioselective Synthesis of Benzosultams [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. epfl.ch [epfl.ch]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]

- 6. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Handling and Use of 2-Iodo-5-(trifluoromethyl)benzoyl Chloride

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Iodo-5-(trifluoromethyl)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and best practices for the successful use of this highly reactive reagent. By understanding its chemical properties and the rationale behind specific handling procedures, you can minimize product degradation, ensure experimental reproducibility, and achieve optimal results in your synthetic applications.

Understanding the Challenge: Inherent Reactivity and Hydrolysis

2-Iodo-5-(trifluoromethyl)benzoyl chloride is a valuable building block in organic synthesis, prized for its utility in introducing the 2-iodo-5-(trifluoromethyl)benzoyl moiety. However, its reactivity is a double-edged sword. The core of its functionality, the acyl chloride group, is highly susceptible to hydrolysis.

The electron-withdrawing nature of both the iodine atom and the trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon. This makes it an excellent acylating agent but also renders it exceptionally sensitive to nucleophilic attack by water, leading to rapid degradation into the corresponding, and often undesired, 2-iodo-5-(trifluoromethyl)benzoic acid and hydrochloric acid (HCl)[1][2]. This hydrolysis is typically an irreversible and vigorous reaction that can compromise the integrity of your starting material and the outcome of your experiment[1].

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 2-Iodo-5-(trifluoromethyl)benzoyl chloride, providing direct solutions and preventative measures.

Q1: I opened a new bottle of 2-Iodo-5-(trifluoromethyl)benzoyl chloride and observed fumes. Is the product degraded?

A1: Fuming upon exposure to air is characteristic of reactive acyl chlorides. This is the result of the compound reacting with atmospheric moisture to produce HCl gas. While this indicates high reactivity, it doesn't necessarily mean the bulk of the material is degraded. However, it underscores the critical need for stringent anhydrous handling techniques. To preserve the reagent's quality, it is imperative to handle it under an inert atmosphere (e.g., nitrogen or argon) and minimize its exposure to ambient air.

Q2: My acylation reaction is giving a low yield, and I've isolated a significant amount of 2-iodo-5-(trifluoromethyl)benzoic acid. What went wrong?

A2: This is a classic sign of premature hydrolysis of your acyl chloride. Several factors could be at play:

-

Wet Solvents or Reagents: Even trace amounts of water in your reaction solvent or amine substrate can lead to significant hydrolysis.

-

Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, will introduce water.

-

Improper Reagent Addition: Adding the acyl chloride too quickly or at too high a temperature can favor the hydrolysis side reaction.

Solution Workflow:

Caption: Troubleshooting workflow for low acylation yield.

Q3: The reaction is highly exothermic and difficult to control upon adding the acyl chloride. How can I manage this?

A3: The reaction of 2-Iodo-5-(trifluoromethyl)benzoyl chloride with nucleophiles, particularly amines, is often rapid and exothermic. Uncontrolled temperature increases can lead to side reactions and reduce selectivity.

Control Measures:

-

Cooling: Always perform the addition of the acyl chloride at a reduced temperature, typically in an ice bath (0-5 °C).

-

Dilution: Ensure the reaction is sufficiently dilute. A concentration of 0.1-0.5 M with respect to the limiting reagent is a good starting point. The solvent acts as a heat sink.

-

Slow Addition: Use a dropping funnel to add the acyl chloride solution slowly and controllably to the stirred solution of the nucleophile.

Q4: How can I confirm the purity of my 2-Iodo-5-(trifluoromethyl)benzoyl chloride before use?

A4: While a quantitative analysis can be complex, a quick qualitative check using Fourier-Transform Infrared (FTIR) spectroscopy can be very informative. A pure sample will show a strong, sharp carbonyl (C=O) stretch for the acyl chloride around 1775-1810 cm⁻¹. The presence of a broad absorption in the 2500-3300 cm⁻¹ region and a carbonyl stretch around 1700-1725 cm⁻¹ would indicate the presence of the carboxylic acid hydrolysis product. For a more quantitative assessment, ¹H NMR spectroscopy can be used to detect the presence of the corresponding benzoic acid. Derivatization followed by GC or HPLC analysis is also a highly sensitive method for quantifying residual acyl chlorides[3].

| Compound Type | Key IR Absorption Bands (cm⁻¹) |

| Acyl Chloride | C=O Stretch: 1775 - 1810 (strong, sharp) |

| C-Cl Stretch: 550 - 730 | |

| Carboxylic Acid | O-H Stretch: 2500 - 3300 (very broad) |

| C=O Stretch: 1700 - 1725 (strong) |

Experimental Protocols

Adherence to strict anhydrous and inert atmosphere techniques is critical for success.

Protocol 1: Storage and Handling of 2-Iodo-5-(trifluoromethyl)benzoyl Chloride

-

Storage: Upon receipt, store the reagent bottle in a cool, dry place, such as a desiccator cabinet, under an inert atmosphere if possible. For long-term storage, refrigeration is recommended.

-

Handling Environment: All manipulations, including weighing and transferring, should be performed in a glovebox with low moisture and oxygen content or using Schlenk line techniques.

-

Aliquoting: To preserve the integrity of the bulk material, it is advisable to transfer smaller, working quantities into separate, sealed vials under an inert atmosphere. This prevents repeated exposure of the main stock to potential contaminants.

-

Equipment: Use oven-dried glassware and gas-tight syringes for all transfers.

Caption: Recommended handling workflow for moisture-sensitive acyl chlorides.

Protocol 2: General Procedure for Amide Synthesis under Anhydrous Conditions

This protocol describes a typical procedure for the acylation of a primary or secondary amine.

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.

-

Reagent Preparation: In the flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or toluene).

-

Cooling: Cool the stirred amine solution to 0 °C using an ice bath.

-

Acyl Chloride Addition: In a separate dry flask, dissolve 2-Iodo-5-(trifluoromethyl)benzoyl chloride (1.05 equivalents) in the same anhydrous solvent. Transfer this solution to the dropping funnel.

-

Add the acyl chloride solution dropwise to the cold amine solution over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the limiting reagent.

-

Work-up:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any 2-iodo-5-(trifluoromethyl)benzoic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Monitoring of Hydrolysis

As discussed, spectroscopic methods are invaluable for assessing the integrity of 2-Iodo-5-(trifluoromethyl)benzoyl chloride and for monitoring the progress of reactions.

FTIR Spectroscopy: FTIR provides a rapid and straightforward method for identifying the key functional groups. The disappearance of the sharp C=O stretch of the acyl chloride and the appearance of the broad O-H and shifted C=O stretches of the carboxylic acid are clear indicators of hydrolysis. The C=O stretching frequency for benzoyl chloride is typically observed around 1773 cm⁻¹, while the corresponding benzoic acid appears around 1680-1700 cm⁻¹[7]. The presence of the electron-withdrawing trifluoromethyl group is expected to shift the acyl chloride C=O stretch to a higher wavenumber.

By implementing these rigorous handling protocols and monitoring techniques, researchers can confidently utilize the synthetic potential of 2-Iodo-5-(trifluoromethyl)benzoyl chloride while mitigating the inherent challenges posed by its reactivity.

References

- Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC.

- Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks.

- Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals.

- Supporting Inform

- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in W

- Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl.

- A Comparative Guide to Catalytic Systems for Acylation with 2-(Trifluoromethyl)benzoyl Chloride. Benchchem.

-

2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561. PubChem. ([Link])

-

2-Iodo-5-(trifluoromethyl)benzoyl chloride. Amerigo Scientific. ([Link])

- REGIOSELECTIVE N-ACYLATION OF. International Journal of Pharmacy and Pharmaceutical Sciences.

- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl

- Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. The Royal Society of Chemistry.